1-Fluoro-5,7-dioxa-6-thiaspiro[2.5]octane 6-oxide
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Overview
Description
1-Fluoro-5,7-dioxa-6-thiaspiro[25]octane 6-oxide is a chemical compound with the molecular formula C5H7FO3S It is a spiro compound, meaning it has a unique structure where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Fluoro-5,7-dioxa-6-thiaspiro[2.5]octane 6-oxide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a fluorinated alcohol with a thiirane oxide in the presence of a base. The reaction conditions often include:
Temperature: Typically carried out at room temperature or slightly elevated temperatures.
Solvent: Common solvents include dichloromethane or tetrahydrofuran.
Catalysts: Bases such as potassium carbonate or sodium hydride are often used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-Fluoro-5,7-dioxa-6-thiaspiro[2.5]octane 6-oxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfoxide group to a sulfide.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfones and sulfoxides.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Fluoro-5,7-dioxa-6-thiaspiro[2.5]octane 6-oxide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-Fluoro-5,7-dioxa-6-thiaspiro[2.5]octane 6-oxide involves its interaction with specific molecular targets. The fluorine atom can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The spiro structure provides rigidity, which can affect the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
5,7-Dioxa-6-thiaspiro[2.5]octane 6-oxide: Lacks the fluorine atom, resulting in different reactivity and properties.
1-Fluoro-5,7-dioxa-6-thiaspiro[2.5]octane: Lacks the oxide group, affecting its chemical behavior.
Uniqueness
1-Fluoro-5,7-dioxa-6-thiaspiro[2.5]octane 6-oxide is unique due to the presence of both the fluorine atom and the oxide group, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2-fluoro-5,7-dioxa-6λ4-thiaspiro[2.5]octane 6-oxide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7FO3S/c6-4-1-5(4)2-8-10(7)9-3-5/h4H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLUJCRWNXXJOKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C12COS(=O)OC2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7FO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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